molecular formula C21H26N2O3S B11128994 (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone

(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone

Cat. No.: B11128994
M. Wt: 386.5 g/mol
InChI Key: JOLXPCXTAYUSQX-UHFFFAOYSA-N
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Description

2-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-DECAHYDROISOQUINOLIN-4A-OL is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a decahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-DECAHYDROISOQUINOLIN-4A-OL typically involves multistep organic reactions. One common approach is the condensation of 4-methoxyphenylglyoxal with 4-methylthiazole-5-carboxylic acid under acidic conditions to form the intermediate compound. This intermediate is then reacted with decahydroisoquinoline in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-DECAHYDROISOQUINOLIN-4A-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-DECAHYDROISOQUINOLIN-4A-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-DECAHYDROISOQUINOLIN-4A-OL involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the decahydroisoquinoline moiety can influence the compound’s overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-DECAHYDROISOQUINOLIN-4A-OL is unique due to its combination of a thiazole ring, methoxyphenyl group, and decahydroisoquinoline moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone

InChI

InChI=1S/C21H26N2O3S/c1-14-18(27-19(22-14)15-6-8-17(26-2)9-7-15)20(24)23-12-11-21(25)10-4-3-5-16(21)13-23/h6-9,16,25H,3-5,10-13H2,1-2H3

InChI Key

JOLXPCXTAYUSQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCC4(CCCCC4C3)O

Origin of Product

United States

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